N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide
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Overview
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst.
Formation of the Chlorobenzamide Moiety: The final step involves the reaction of the intermediate compound with 4-chlorobenzoyl chloride to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the benzoyl group may play crucial roles in binding to these targets, while the chlorobenzamide moiety could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide can be compared with other thiazole derivatives, such as:
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide: This compound has similar structural features but contains nitro groups instead of a chlorine atom, which may affect its reactivity and biological activity.
N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide: This compound lacks the benzoyl group, which could result in different chemical and biological properties.
N-(5-benzoyl-1,3-thiazol-2-yl)-4-chlorobenzamide: This compound lacks the phenyl group, which may influence its overall stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O2S/c24-18-13-11-17(12-14-18)22(28)26-23-25-19(15-7-3-1-4-8-15)21(29-23)20(27)16-9-5-2-6-10-16/h1-14H,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABINRHFZHCACE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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